2-(naphthalen-1-yl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring:
- A naphthalen-1-yl group attached to the acetamide backbone, contributing hydrophobic and aromatic interactions.
The pyrimidine and piperazine groups are pharmacologically significant, often associated with kinase inhibition or receptor modulation. The sulfonyl group enhances solubility and metabolic stability compared to non-sulfonylated analogs.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c28-21(17-19-7-3-6-18-5-1-2-8-20(18)19)23-11-16-31(29,30)27-14-12-26(13-15-27)22-24-9-4-10-25-22/h1-10H,11-17H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIMQQRZBRSHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs in Acetamide Derivatives
Several acetamide-based compounds share partial structural homology:
Key Observations :
Piperazine-Sulfonyl Heterocyclic Derivatives
Compounds with piperazine-sulfonyl motifs exhibit diverse bioactivity:
Key Observations :
- The pyrimidin-2-yl-piperazine group in the target compound may offer superior selectivity for pyrimidine-binding pockets (e.g., in kinases) compared to benzylsulfamoyl or pyrazole derivatives.
- The naphthalen-1-yl isomer in the target compound vs. naphthalen-2-yl in Example 10 could lead to divergent binding modes due to positional aromatic stacking differences.
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